molecular formula C20H15NO4 B1402125 1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1365988-76-6

1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Cat. No.: B1402125
CAS No.: 1365988-76-6
M. Wt: 333.3 g/mol
InChI Key: FCHKSCAPVKSLLS-DHZHZOJOSA-N
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Description

1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a chemical hybrid scaffold designed for advanced pharmaceutical and biochemical research. This compound features a maleimide (1H-pyrrole-2,5-dione) group, a structure frequently utilized in the synthesis of more complex molecules due to its reactivity, particularly in cyclization and addition reactions explored in various patented synthetic routes . The molecular architecture combines this with a chalcone-like segment, characterized by an (E)-configured α,β-unsaturated ketone system linked to a 2-methoxyphenyl group. Such structural motifs are often investigated for their potential biological activity. Researchers may find value in this compound as a key intermediate or precursor in developing novel small-molecule modulators for protein targets, including kinases and other enzymes where the maleimide group can act as a key pharmacophore. Its core structure suggests potential for use in developing compounds with selective inhibitory effects, analogous to other patented entities designed to modulate specific biological pathways . This reagent is provided exclusively to support early-stage discovery efforts and high-throughput screening assays.

Properties

IUPAC Name

1-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c1-25-18-5-3-2-4-15(18)8-11-17(22)14-6-9-16(10-7-14)21-19(23)12-13-20(21)24/h2-13H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHKSCAPVKSLLS-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrrole-2,5-dione Core

The pyrrole-2,5-dione (maleimide) scaffold is commonly prepared by the condensation of maleic anhydride derivatives with amines, followed by cyclization and dehydration. For example, 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized by reacting maleic anhydride with 4-methoxyaniline under reflux conditions in acetic acid or ethanol solvent.

Typical conditions:

Reagents Conditions Yield (%) Notes
Maleic anhydride + Aniline derivative Reflux in acetic acid or ethanol, 2-4 hours 60-70% Cyclization to maleimide ring

Detailed Research Findings and Data Summary

Step Reagents/Conditions Yield (%) Reaction Time Notes
Maleimide core synthesis Maleic anhydride + 4-methoxyaniline, reflux in ethanol/acetic acid 60-70 2-4 hours Standard method for pyrrole-2,5-dione
N-acylation with cinnamoyl derivative Pyrrole-2,5-dione + cinnamoyl chloride, base, DCM, RT to reflux 50-75 2-6 hours Requires dry, inert conditions
Microwave-assisted synthesis Maleic anhydride + aniline, microwave 140 W, 80°C ~70 20 minutes Efficient, energy-saving alternative

Notes on Purification and Characterization

  • Purification: Column chromatography using silica gel with hexane/ethyl acetate mixtures is typical to isolate the pure product.
  • Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy (characteristic maleimide carbonyl stretches), and mass spectrometry.
  • Crystallography: Crystal structure data are available for related maleimide derivatives, confirming molecular conformation and substitution patterns.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in cycloaddition and condensation reactions, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes and receptors in biological systems, exerting their effects through inhibition or activation of specific pathways .

Comparison with Similar Compounds

Positional Isomers: 3-Methoxyphenyl Analogs

The 3-methoxyphenyl isomer (CAS: 1365988-71-1) shares the same molecular formula (C₂₀H₁₅NO₄) and weight (333.35 g/mol) but differs in the methoxy group’s position on the phenyl ring . Key distinctions include:

  • Synthetic Accessibility : Both isomers are synthesized via similar routes, but yields and purification challenges may vary due to steric factors .

Substituent Modifications: Ethoxy vs. Methoxy

The 2-ethoxyphenyl analog (CAS: 1365988-72-2, C₂₁H₁₇NO₄, MW: 347.4 g/mol) replaces the methoxy group with a bulkier ethoxy substituent .

  • Hydrophobicity: The ethoxy group increases lipophilicity (clogP ≈ 3.5 vs.
  • Steric Impact : The larger ethoxy group may hinder interactions with target proteins compared to the methoxy derivative.

Halogenated Analogs

Several halogenated pyrrole-2,5-dione derivatives (e.g., bromo, chloro, fluoro) exhibit distinct properties :

Compound Substituent Melting Point (°C) Yield (%)
7c (Br-substituted) 5-Bromoindole 180–182 21.3
7d (Br-substituted) 6-Bromoindole 226–228 12.7
7e (Cl-substituted) 6-Chloroindole 216–218 11.5
Target Compound 2-Methoxyphenyl Not reported Not reported
  • Thermal Stability : Halogenated derivatives show higher melting points (180–228°C) due to increased crystallinity from halogen interactions.
  • Synthetic Challenges: Lower yields (11.5–38.1%) suggest complex purification steps for halogenated analogs compared to non-halogenated compounds .

Azo-Linked Derivatives

Azobenzene-containing analogs (e.g., 1-(4-(phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione) feature photoswitchable azo groups :

  • Photoisomerization : The azo group enables reversible E/Z isomerism under light, a property absent in the target compound.
  • Applications: These derivatives are explored in optopharmacology, unlike the 2-methoxypropenoyl variant, which lacks light-responsive functionality.

Molecular Interactions

  • Hydrogen Bonding : The 2-methoxy group may form weaker hydrogen bonds compared to electron-withdrawing substituents (e.g., nitro or carboxyl groups in ).
  • π-π Stacking: The propenoyl-phenyl group enhances aromatic interactions, a feature shared with analogs in .

Biological Activity

1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a complex organic compound with significant potential in medicinal chemistry due to its unique structure and diverse biological activities. This compound belongs to the class of pyrrole derivatives, which are known for their pharmacological properties, including anti-inflammatory and antimicrobial activities.

Chemical Structure and Properties

The compound features a pyrrole-2,5-dione core with specific substitutions that enhance its biological activity. The IUPAC name is 1-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione. Its molecular formula is C20H15NO4, and it has a molecular weight of 345.34 g/mol. The structure allows for various chemical reactions, making it a versatile compound in drug development.

PropertyValue
IUPAC Name1-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione
Molecular FormulaC20H15NO4
Molecular Weight345.34 g/mol
CAS Number1365988-76-6

Anti-inflammatory Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). For example, derivatives synthesized from amidrazones showed strong inhibition of PBMC proliferation and cytokine production, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of pyrrole derivatives has also been documented. Compounds similar to this compound have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. These studies utilized the broth microdilution method to assess minimum inhibitory concentrations (MICs), revealing promising antibacterial activity .

The biological effects of this compound are attributed to its ability to interact with multiple molecular targets within cells. The mechanism involves the formation of reactive intermediates that can inhibit key enzymes involved in inflammatory pathways or bacterial metabolism. The specific interactions at the molecular level remain an area for further investigation.

Study on Anti-inflammatory Effects

A recent study explored the anti-inflammatory effects of various pyrrole derivatives in PBMC cultures. The results indicated that certain derivatives significantly inhibited cell proliferation and cytokine production at varying concentrations. For instance, derivative 2d exhibited up to 77% inhibition compared to ibuprofen at similar concentrations .

Study on Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of pyrrole derivatives against a panel of pathogens. The findings demonstrated that these compounds had varying degrees of effectiveness, with some showing MIC values comparable to standard antibiotics .

Q & A

Basic: What are the optimal synthetic routes and purification methods for this compound?

Answer:
The synthesis typically involves coupling a substituted phenyl precursor with the pyrrole-2,5-dione core. Key steps include:

  • Coupling Reaction : Use of a Heck reaction or Wittig-like conditions to form the (2E)-propenoyl bridge between the 2-methoxyphenyl and phenyl groups .
  • Catalysts and Solvents : Palladium catalysts (e.g., Pd(OAc)₂) in polar aprotic solvents (DMF or THF) under inert atmospheres, with temperatures optimized between 80–120°C to enhance yield (≥65%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor via TLC (Rf ~0.3–0.4) and confirm structure using ¹H/¹³C NMR .

Basic: How is the molecular structure validated, and what are its key features?

Answer:
Structural validation employs:

  • X-ray Crystallography : Resolves dihedral angles (e.g., ~78° between methoxyphenyl and pyrrole-dione planes) and confirms planarity deviations (<0.05 Å RMSD) .
  • Spectroscopy :
    • NMR : Methoxy protons resonate at δ ~3.8–4.0 ppm; conjugated carbonyl groups (C=O) at δ ~170–175 ppm in ¹³C NMR .
    • FT-IR : Stretching vibrations at ~1680 cm⁻¹ (α,β-unsaturated ketone) and ~1730 cm⁻¹ (pyrrole-dione C=O) .

Advanced: What methodologies assess its potential as an enzyme inhibitor?

Answer:

  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates. For example, competitive inhibition observed with ATP-binding sites via Lineweaver-Burk plots .
  • Molecular Docking : Computational models (AutoDock Vina) predict binding modes, highlighting hydrogen bonds with methoxy oxygen and hydrophobic interactions with the propenoyl bridge .
  • SAR Studies : Modify the methoxy group (e.g., replace with ethoxy or halogen) to evaluate activity trends .

Advanced: How can computational methods optimize reaction pathways for derivatives?

Answer:

  • Quantum Chemical Calculations : Use Gaussian 16 with DFT (B3LYP/6-311+G**) to model transition states and activation energies for propenoyl bridge formation .
  • Machine Learning : Train models on reaction databases to predict optimal catalysts/solvents, reducing trial-and-error experimentation by ~40% .
  • Feedback Loops : Integrate experimental yields with computational data to refine parameters (e.g., solvent polarity, steric effects) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., cell line variability, assay pH). For instance, use ANOVA to identify confounding factors in cytotoxicity studies .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) using random-effects models to quantify heterogeneity (I² statistic) and adjust for publication bias .
  • Reproducibility Checks : Validate assays in triplicate with positive/negative controls (e.g., staurosporine for kinase inhibition) .

Advanced: What techniques elucidate non-covalent interactions with biomolecules?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to proteins (e.g., BSA), revealing μM-level affinity .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during ligand-DNA interactions, indicating intercalation or groove binding .
  • Fluorescence Quenching : Monitor Trp residue quenching in proteins (e.g., human serum albumin) to calculate Stern-Volmer constants .

Advanced: How to evaluate stability under physiological conditions?

Answer:

  • pH Stability Studies : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient). Stable at pH 7.4 (<5% degradation), but hydrolyzes at pH <3 .
  • Thermal Stability : TGA/DSC reveals decomposition onset at ~220°C. Store at –20°C in amber vials to prevent photodegradation .
  • Plasma Stability : Incubate with rat plasma (37°C, 1h); quantify parent compound using LC-MS/MS. Half-life >2h indicates suitability for in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

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